molecular formula C22H39N3O6 B077454 Boc-Pro-Leu-Val-Ome CAS No. 13650-75-4

Boc-Pro-Leu-Val-Ome

Cat. No. B077454
CAS RN: 13650-75-4
M. Wt: 441.6 g/mol
InChI Key: KJJKZHILDMSZOS-ULQDDVLXSA-N
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Description

Boc-Pro-Leu-Val-Ome is a chemical compound with the molecular formula C22H39N3O6 . It is a main product of BOC Sciences . The compound has a molecular weight of 441.56 .


Molecular Structure Analysis

Boc-Pro-Leu-Val-Ome exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . The compound’s higher order aggregation showed a clear supramolecular cross-β-sheet structure .


Physical And Chemical Properties Analysis

Boc-Pro-Leu-Val-Ome has a molecular weight of 441.56 and a molecular formula of C22H39N3O6 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Supramolecular Helical Self-Assembly

Boc-Pro-Leu-Val-Ome can be used in the supramolecular helical self-assembly of small peptides . This process involves the self-assembly of peptides to form various micro to nanostructures, which has several applications in nanobiotechnology . These structures can be used as drug delivery vehicles, porous materials for N2 adsorption, and for nanomaterial fabrication .

Alzheimer’s Research

Boc-Pro-Leu-Val-Ome is used in Alzheimer’s research. It exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . The higher order aggregation of these structures showed a clear supramolecular cross-β-sheet structure . These molecules self-assembled into ordered structures which found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red .

Nanobiotechnology

The self-assembly of peptides like Boc-Pro-Leu-Val-Ome into various interesting micro to nano-level structures has exciting applications in nanobiotechnology , material science, and medicinal chemistry . These structures can be used in the delivery of xenobiotics, optoelectronics, piezoelectrics and pyroelectrics, optical waveguides, sensing, and photocatalysts .

Material Science

Boc-Pro-Leu-Val-Ome can be used in material science due to its structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability, and electronic properties .

Medicinal Chemistry

In medicinal chemistry , Boc-Pro-Leu-Val-Ome is used due to its biocompatibility, bioactivity, and biodegradability . It is also used in the delivery of xenobiotics .

Inhibition of ATP Production in Mitochondria

Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 which has been shown to inhibit the production of ATP in mitochondria . The compound binds to the active site of bacterial topoisomerase IV, and this binding prevents the enzyme from cleaving DNA .

Mechanism of Action

Target of Action

Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 . Its primary target is the active site of bacterial topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, playing a crucial role in processes such as DNA replication, transcription, and recombination.

Mode of Action

The compound binds to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving DNA , thereby inhibiting its function and affecting the bacterial cell’s ability to replicate and transcribe DNA.

Result of Action

The binding of Boc-Pro-Leu-Val-Ome to topoisomerase IV results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal processes of DNA replication and transcription in bacterial cells, potentially leading to cell death.

properties

IUPAC Name

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJKZHILDMSZOS-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Pro-Leu-Val-Ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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